molecular formula C15H13FO2 B7870935 2-Fluoro-5-(4-methoxy-2-methylphenyl)benzaldehyde

2-Fluoro-5-(4-methoxy-2-methylphenyl)benzaldehyde

Cat. No.: B7870935
M. Wt: 244.26 g/mol
InChI Key: MIPAFBSVNIHXTN-UHFFFAOYSA-N
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Description

2-Fluoro-5-(4-methoxy-2-methylphenyl)benzaldehyde is an aromatic aldehyde compound characterized by the presence of a fluorine atom, a methoxy group, and a methyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-5-(4-methoxy-2-methylphenyl)benzaldehyde can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The choice of reagents and catalysts, as well as the optimization of reaction conditions, are crucial for achieving high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-5-(4-methoxy-2-methylphenyl)benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The fluorine atom and methoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic aromatic substitution reactions can be facilitated by the presence of strong nucleophiles such as hydroxide ions (OH-) or amines.

Major Products Formed

    Oxidation: Formation of 2-Fluoro-5-(4-methoxy-2-methylphenyl)benzoic acid.

    Reduction: Formation of 2-Fluoro-5-(4-methoxy-2-methylphenyl)benzyl alcohol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Fluoro-5-(4-methoxy-2-methylphenyl)benzaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Fluoro-5-(4-methoxy-2-methylphenyl)benzaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the fluorine atom and methoxy group can influence the compound’s reactivity and binding affinity, contributing to its overall biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Fluoro-5-(4-methoxy-2-methylphenyl)benzaldehyde is unique due to the combination of its functional groups, which confer specific chemical and biological properties

Properties

IUPAC Name

2-fluoro-5-(4-methoxy-2-methylphenyl)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FO2/c1-10-7-13(18-2)4-5-14(10)11-3-6-15(16)12(8-11)9-17/h3-9H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIPAFBSVNIHXTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC)C2=CC(=C(C=C2)F)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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